Cas no 2001456-35-3 (4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid)

4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid structure
2001456-35-3 structure
商品名:4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid
CAS番号:2001456-35-3
MF:C9H8BrNO3
メガワット:258.06872177124
CID:6244051
PubChem ID:165778925

4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid
    • 2001456-35-3
    • 4-bromo-5-[(but-2-yn-1-yl)amino]furan-2-carboxylic acid
    • EN300-1450175
    • インチ: 1S/C9H8BrNO3/c1-2-3-4-11-8-6(10)5-7(14-8)9(12)13/h5,11H,4H2,1H3,(H,12,13)
    • InChIKey: CBFJYQHPPHJBLM-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=O)O)OC=1NCC#CC

計算された属性

  • せいみつぶんしりょう: 256.96876g/mol
  • どういたいしつりょう: 256.96876g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1450175-2.5g
4-bromo-5-[(but-2-yn-1-yl)amino]furan-2-carboxylic acid
2001456-35-3
2.5g
$2548.0 2023-06-06
Enamine
EN300-1450175-100mg
4-bromo-5-[(but-2-yn-1-yl)amino]furan-2-carboxylic acid
2001456-35-3
100mg
$804.0 2023-09-29
Enamine
EN300-1450175-1000mg
4-bromo-5-[(but-2-yn-1-yl)amino]furan-2-carboxylic acid
2001456-35-3
1000mg
$914.0 2023-09-29
Enamine
EN300-1450175-10.0g
4-bromo-5-[(but-2-yn-1-yl)amino]furan-2-carboxylic acid
2001456-35-3
10g
$5590.0 2023-06-06
Enamine
EN300-1450175-10000mg
4-bromo-5-[(but-2-yn-1-yl)amino]furan-2-carboxylic acid
2001456-35-3
10000mg
$3929.0 2023-09-29
Enamine
EN300-1450175-500mg
4-bromo-5-[(but-2-yn-1-yl)amino]furan-2-carboxylic acid
2001456-35-3
500mg
$877.0 2023-09-29
Enamine
EN300-1450175-2500mg
4-bromo-5-[(but-2-yn-1-yl)amino]furan-2-carboxylic acid
2001456-35-3
2500mg
$1791.0 2023-09-29
Enamine
EN300-1450175-0.1g
4-bromo-5-[(but-2-yn-1-yl)amino]furan-2-carboxylic acid
2001456-35-3
0.1g
$1144.0 2023-06-06
Enamine
EN300-1450175-250mg
4-bromo-5-[(but-2-yn-1-yl)amino]furan-2-carboxylic acid
2001456-35-3
250mg
$840.0 2023-09-29
Enamine
EN300-1450175-1.0g
4-bromo-5-[(but-2-yn-1-yl)amino]furan-2-carboxylic acid
2001456-35-3
1g
$1299.0 2023-06-06

4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid 関連文献

4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acidに関する追加情報

4-Bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic Acid: A Comprehensive Overview of Its Properties and Applications

The chemical compound 4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid (CAS No. 2001456-35-3) is a specialized furan derivative that has garnered significant attention in pharmaceutical and agrochemical research. This brominated furan carboxylic acid exhibits unique structural features, making it a valuable intermediate in organic synthesis and drug discovery. With the increasing demand for novel heterocyclic compounds in medicinal chemistry, 4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid presents intriguing possibilities for researchers exploring new bioactive molecules.

Structurally, this compound combines a furan ring substituted with a bromo group at the 4-position and an aminoalkyne moiety at the 5-position, along with a carboxylic acid functionality at the 2-position. This unique arrangement of functional groups contributes to its potential as a building block for more complex molecular architectures. The presence of both electron-withdrawing (bromo) and electron-donating (aminoalkyne) groups on the furan ring creates interesting electronic properties that can be exploited in various synthetic applications.

Recent trends in pharmaceutical research have shown growing interest in furan-based compounds due to their diverse biological activities. The 4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid structure is particularly noteworthy as it combines three important pharmacophores: the furan ring, the alkyne group, and the carboxylic acid functionality. These features make it a promising candidate for the development of new therapeutic agents, especially in areas such as anti-inflammatory and antimicrobial drug discovery, which are currently hot topics in medicinal chemistry.

In synthetic chemistry, this compound serves as a versatile intermediate. The bromo substituent offers excellent opportunities for further functionalization through various cross-coupling reactions, while the terminal alkyne group enables click chemistry applications. The carboxylic acid moiety provides an additional handle for derivatization, making 4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid a truly multifunctional building block. Researchers are particularly interested in its potential for creating novel heterocyclic systems through intramolecular cyclization reactions.

The compound's physicochemical properties are influenced by its unique structure. While specific data may vary depending on the form (salt or free acid), typical characteristics include moderate solubility in polar organic solvents and limited water solubility. The furan ring contributes to the compound's aromatic character, while the alkynylamino group introduces both basic and nucleophilic properties. These characteristics are important considerations for researchers working with this material in various applications.

From a safety perspective, standard laboratory precautions should be observed when handling 4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended. The compound should be stored in a cool, dry place, protected from light and moisture to maintain stability. These handling considerations are particularly important given the growing emphasis on laboratory safety in chemical research.

The market for specialized heterocyclic compounds like 4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid has been expanding steadily, driven by increasing research activities in pharmaceutical and agrochemical sectors. Custom synthesis providers and fine chemical suppliers have reported growing demand for such structurally complex intermediates. The compound's CAS number (2001456-35-3) serves as a unique identifier in global chemical databases and procurement systems, facilitating its sourcing by research organizations worldwide.

Analytical characterization of 4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid typically involves techniques such as NMR spectroscopy (both 1H and 13C), mass spectrometry, and infrared spectroscopy. High-performance liquid chromatography (HPLC) is commonly employed for purity assessment. These analytical methods are crucial for quality control, especially given the compound's use as a research chemical where purity and structural integrity are paramount.

Looking forward, the applications of 4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid are expected to expand as researchers continue to explore new synthetic methodologies and biological targets. The compound's structural features align well with current trends in drug discovery, particularly in the development of targeted therapies and covalent inhibitors. Its potential use in materials science, particularly in the creation of functional polymers and advanced materials, is another area that warrants further investigation.

For researchers considering working with 4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid, it's important to consult the latest literature and safety data. The compound's reactivity profile offers numerous synthetic possibilities, but proper planning is required to fully exploit its potential. As with any specialized chemical intermediate, collaboration with experienced synthetic chemists can help maximize the value derived from this interesting furan derivative.

In conclusion, 4-bromo-5-(but-2-yn-1-yl)aminofuran-2-carboxylic acid represents a fascinating example of modern heterocyclic chemistry with significant potential in various research fields. Its combination of reactive functional groups on a furan scaffold makes it a valuable tool for synthetic chemists and medicinal researchers alike. As the scientific community continues to seek novel chemical entities for diverse applications, compounds like this will undoubtedly play an important role in advancing both fundamental knowledge and practical applications in chemistry and related disciplines.

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